(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of MDL-73147EF involves several steps:
Cyclization: Diethyl malonate reacts with cis-1,4-dichloro-2-butene in the presence of lithium hydride in dimethylformamide to form 3-cyclopentene-1,1-dicarboxylic acid diethyl ester.
Decarboxylation: The ester undergoes hydrolysis with sodium hydroxide in ethanol, followed by heating to yield 3-cyclopentene-1-carboxylic acid.
Acylation: The carboxylic acid reacts with thionyl chloride to form the acyl chloride, which then reacts with ethanol to produce the ethyl ester.
Oxidation: The ethyl ester is oxidized using osmium tetroxide and N-methylmorpholine N-oxide in acetone/water to form a dihydroxy compound, which is further oxidized with sodium periodate in tetrahydrofuran to yield a dialdehyde.
Cyclization and Reduction: The dialdehyde undergoes cyclization with glycine ethyl ester and acetonedicarboxylic acid to form a 9-azabicyclo[3,3,1]nonan-3-one derivative, which is then reduced with sodium borohydride in ethanol to produce the corresponding alcohol.
Protection and Cyclization: The alcohol is protected with dihydropyran and methanesulfonic acid to form a tetrahydropyranyl ether, which is cyclized using potassium tert-butoxide in hot toluene to yield a tricyclic ketone.
Deprotection and Esterification: The ketone is deprotected with hydrochloric acid to form an alcohol, which is esterified with 1H-indole-3-carbonyl chloride using tetrafluoroboric acid and silver tetrafluoroborate in nitroethane.
Chemical Reactions Analysis
MDL-73147EF undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like osmium tetroxide and sodium periodate.
Reduction: Sodium borohydride is commonly used to reduce intermediate compounds during its synthesis.
Substitution: The compound undergoes substitution reactions, such as the formation of acyl chlorides and esters.
Scientific Research Applications
MDL-73147EF is widely used in scientific research due to its properties as a serotonin 5-HT3 receptor antagonist. Its applications include:
Chemistry: Studying the interactions and binding affinities of serotonin receptors.
Biology: Investigating the role of serotonin in various biological processes.
Medicine: Developing treatments for chemotherapy-induced nausea and vomiting.
Mechanism of Action
MDL-73147EF exerts its effects by selectively binding to serotonin 5-HT3 receptors, blocking the action of serotonin. This inhibition prevents the activation of the receptors, thereby reducing nausea and vomiting. The compound is rapidly converted into its active metabolite, hydrodolasetron, which is primarily responsible for its pharmacological activity .
Comparison with Similar Compounds
MDL-73147EF is unique due to its high specificity and selectivity for serotonin 5-HT3 receptors. Similar compounds include:
Ondansetron: Another serotonin 5-HT3 receptor antagonist used to treat nausea and vomiting.
Granisetron: A selective serotonin 5-HT3 receptor antagonist with similar applications.
Palonosetron: Known for its longer half-life and higher binding affinity to serotonin 5-HT3 receptors
MDL-73147EF stands out due to its rapid conversion to an active metabolite and its effectiveness in preventing chemotherapy-induced nausea and vomiting.
Properties
CAS No. |
105384-13-2 |
---|---|
Molecular Formula |
C23H39ClN2O3 |
Molecular Weight |
427 g/mol |
IUPAC Name |
(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-3-5-7-8-11-19-27-22-13-10-9-12-21(22)24-23(26)28-20-14-17-25(18-15-20)16-6-4-2;/h9-10,12-13,20H,3-8,11,14-19H2,1-2H3,(H,24,26);1H |
InChI Key |
NQKRYXNAVXGWQI-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OC2CCN(CC2)CCCC.Cl |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-] |
Synonyms |
(1-butyl-3,4,5,6-tetrahydro-2H-pyridin-4-yl) N-(2-heptoxyphenyl)carbam ate chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.